![molecular formula C17H22N2O3S2 B6964427 N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B6964427.png)
N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-aminobenzothiophene with appropriate reagents to form the benzothiophene ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methanesulfonamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the methanesulfonamide group may contribute to its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities with N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide and exhibit similar biological activities.
3-amino-1-benzothiophene-2-carbonitriles: These compounds also contain the benzothiophene core and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-3-19(24(2,21)22)14-8-10-18(11-9-14)17(20)16-12-13-6-4-5-7-15(13)23-16/h4-7,12,14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKBIZCLKJZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
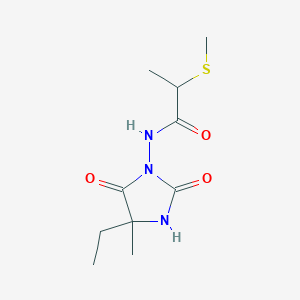
![2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane](/img/structure/B6964358.png)

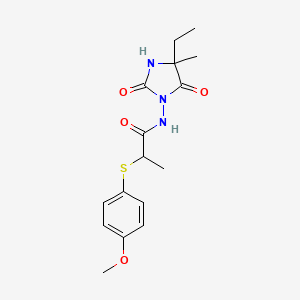
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2-propan-2-ylazetidin-1-yl)methanone](/img/structure/B6964382.png)
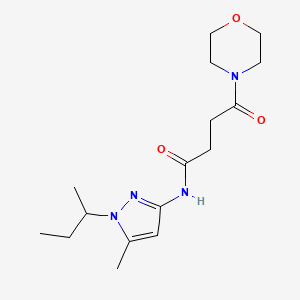
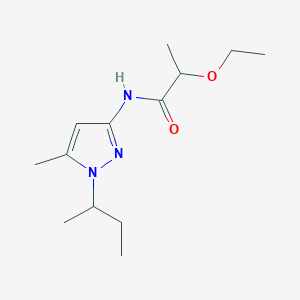
![N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6964398.png)

![1-ethyl-N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B6964411.png)
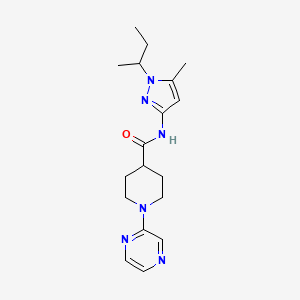
![1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B6964429.png)

![N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B6964441.png)
